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Compound of Interest

Compound Name: 5-Chloropyridazin-4-ol

Cat. No.: B594707

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-
Chloropyridazin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug
development. Due to the limited availability of public spectroscopic data for this specific
molecule, this guide will utilize data from closely related pyridazinone and chloropyridine
analogs to illustrate the principles of spectral interpretation for Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and data interpretation
strategies outlined herein are directly applicable to the analysis of 5-Chloropyridazin-4-ol.

Introduction to Spectroscopic Analysis in Drug
Development

Spectroscopic techniques are fundamental in the structural elucidation and characterization of
new chemical entities. For a molecule like 5-Chloropyridazin-4-ol, a derivative of the
pyridazinone core, these methods provide critical information about its atomic composition,
connectivity, and functional groups, which is essential for confirming its identity, purity, and for
understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.
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'H NMR Spectroscopy

Proton NMR (*H NMR) provides information about the number of different types of protons,
their chemical environment, and their proximity to other protons.

Table 1: Representative *H NMR Data for a Chloropyridazinone Analog

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.85 d 1H H-3
8.50 d 1H H-6
11.5 (broad) s 1H N-H

Note: This data is illustrative and based on known pyridazinone structures. The actual chemical
shifts for 5-Chloropyridazin-4-ol may vary.

13C NMR Spectroscopy

Carbon NMR (33C NMR) provides information about the number of different types of carbon
atoms in a molecule.

Table 2: Representative 13C NMR Data for a Chloropyridazinone Analog

Chemical Shift (0, ppm) Assignment
129.0 C-3

145.0 C-5 (bearing CI)
150.0 C-6

162.0 C-4 (bearing OH)

Note: This data is illustrative and based on known pyridazinone and chloropyridine structures.
The actual chemical shifts for 5-Chloropyridazin-4-ol may vary.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Representative IR Absorption Frequencies for a Chloropyridazinone Analog

Wavenumber (cm—2) Intensity Assignment

O-H stretch (from the hydroxyl

3400-3200 Broad

group)
3100-3000 Medium Aromatic C-H stretch
1680-1640 Strong C=0 stretch (keto tautomer)
1600-1450 Medium C=C and C=N stretching
1100-1000 Strong C-O stretch
800-700 Strong C-Cl stretch

Note: This data is illustrative. The presence of tautomerism (keto-enol) in 5-Chloropyridazin-4-
ol would significantly influence the IR spectrum, particularly in the C=0 and O-H stretching
regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule.

Table 4: Representative Mass Spectrometry Data for 5-Chloropyridazin-4-ol
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miz Relative Intensity (%) Assighment

[M]*/ [M+2]* (presence of

130/132 100/33 Chioring)
102/104 40/13 [M-COJ*
95 60 [M-CI]J*

67 50 [M-CI-COJ*

Note: The isotopic pattern of chlorine (3°Cl and 3/Cl in an approximate 3:1 ratio) is a key
diagnostic feature in the mass spectrum of chlorinated compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
discussed.

NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a deuterated
solvent (e.g., DMSO-ds, CDClIs) and placed in an NMR tube. *H and 3C NMR spectra are
recorded on a spectrometer operating at a field strength of 300-600 MHz. Chemical shifts
are reported in parts per million (ppm) relative to an internal standard (e.qg.,
tetramethylsilane, TMS).

IR Spectroscopy: A small amount of the solid sample is placed on the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is
recorded over a range of 4000-400 cm™1.

Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer
via direct infusion or after separation by gas chromatography (GC) or liquid chromatography
(LC). Electron lonization (EI) or Electrospray lonization (ESI) can be used to generate ions.
The mass-to-charge ratio (m/z) of the ions is measured.

Visualization of the Spectroscopic Analysis
Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a novel
compound like 5-Chloropyridazin-4-ol.

Workflow for Spectroscopic Analysis of 5-Chloropyridazin-4-ol
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 5-
Chloropyridazin-4-ol.
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Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide
complementary information to elucidate the structure of 5-Chloropyridazin-4-ol.

Integration of Spectroscopic Data for Structure Elucidation
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 To cite this document: BenchChem. [Spectroscopic Data Analysis of 5-Chloropyridazin-4-ol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594707#5-chloropyridazin-4-ol-spectroscopic-data-
analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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